Pterolactam

Description

5-Methoxypyrrolidin-2-one has been reported in Silene baccifera with data available.

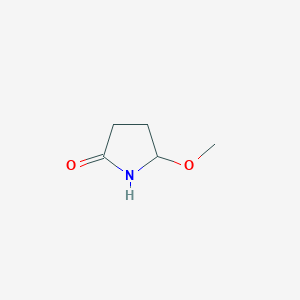

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-8-5-3-2-4(7)6-5/h5H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULIHENHKGDFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959021 | |

| Record name | 2-Methoxy-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pterolactam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38072-88-7, 63853-74-7 | |

| Record name | Pterolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38072-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63853-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pterolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038072887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrrolidinone, 5-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pterolactam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56 - 67 °C | |

| Record name | Pterolactam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling Pterolactam: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Pterolactam (5-methoxypyrrolidin-2-one), a naturally occurring heterocyclic compound. This document details its known natural sources and outlines a comprehensive experimental protocol for its isolation, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a select number of plant species, highlighting its potential as a unique botanical marker and a source for novel chemical entities. The primary documented natural sources of this compound include:

-

Chrysanthemum coronarium L. : The aerial parts of this flowering plant are a confirmed source of this compound.[1][2]

-

Silene baccifera : This plant species has also been reported to contain this compound.

-

Coniogramme japonica : The rhizome of this fern species is another identified natural source of this compound.

While these sources have been identified, the concentration and ease of extraction of this compound may vary depending on geographical location, season of harvest, and other environmental factors.

Experimental Protocol: Isolation of this compound from Chrysanthemum coronarium L.

The following protocol is based on established methodologies for the isolation of this compound from the aerial parts of Chrysanthemum coronarium L.[1][2] This procedure can serve as a foundational method for its extraction from other plant sources, with potential for optimization.

Extraction

-

Sample Preparation : Air-dry the aerial parts of Chrysanthemum coronarium L. at room temperature until a constant weight is achieved. Grind the dried plant material into a coarse powder to increase the surface area for solvent extraction.

-

Methanol Extraction : Macerate the powdered plant material with methanol (MeOH) at a ratio of 1:10 (w/v) at room temperature for 72 hours. The extraction process should be repeated three times to ensure exhaustive extraction of the secondary metabolites.

-

Concentration : Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Solvent Partitioning

-

Fractionation : Suspend the crude methanolic extract in distilled water and sequentially partition it with solvents of increasing polarity:

-

Ethyl acetate (EtOAc)

-

n-butanol (n-BuOH)

-

-

Solvent Removal : Concentrate each fraction (EtOAc, n-BuOH, and the remaining aqueous fraction) separately using a rotary evaporator to yield the respective crude fractions. This compound is expected to be present in the ethyl acetate and n-butanol fractions.[1][2]

Chromatographic Purification

-

Column Chromatography : Subject the dried ethyl acetate and n-butanol fractions to repeated column chromatography for the isolation of this compound.

-

Stationary Phase : Silica gel (60-120 mesh) is a suitable adsorbent for the initial separation. For finer purification, Sephadex LH-20 can be employed.

-

Mobile Phase : A gradient solvent system is recommended to effectively separate compounds with varying polarities. A common starting point is a mixture of chloroform (CHCl₃) and methanol (MeOH), gradually increasing the polarity by increasing the percentage of methanol. For instance:

-

CHCl₃ (100%)

-

CHCl₃:MeOH (99:1, 98:2, 95:5, 90:10, 80:20, 50:50, v/v)

-

MeOH (100%)

-

-

-

Fraction Collection and Analysis : Collect the eluate in fractions of appropriate volumes. Monitor the separation process using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., CHCl₃:MeOH, 9:1). Visualize the spots under UV light (254 nm and 365 nm) and/or by using a suitable staining reagent (e.g., iodine vapor or vanillin-sulfuric acid).

-

Isolation of this compound : Pool the fractions containing the compound of interest based on the TLC profiles. Concentrate the pooled fractions to yield purified this compound. The final purity should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Quantitative Data

Currently, there is a lack of publicly available quantitative data regarding the yield and purity of this compound from its natural sources. The yield is highly dependent on the plant material and the efficiency of the extraction and purification process. Researchers are encouraged to quantify their yields at each step of the isolation process to establish a baseline for future studies.

| Parameter | Value | Source |

| Yield of this compound | Data not available | - |

| Purity of Isolated this compound | Data not available | - |

Table 1: Quantitative Data for this compound Isolation

Signaling Pathways and Biological Activity

The direct impact of this compound on specific signaling pathways has not yet been extensively elucidated in published literature. However, its structural analogs and related lactam-containing compounds have been reported to exhibit a range of biological activities, suggesting potential areas for future investigation. Further research is required to determine the precise mechanism of action and cellular targets of this compound.

Visualizations

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

References

Pterolactam: A Technical Guide to its Discovery, Synthesis, and Biological Activity

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: Pterolactam, a naturally occurring γ-lactam, has garnered interest within the scientific community for its potential as a scaffold in the development of novel antifungal agents. This document provides an in-depth technical overview of the discovery, history, synthetic methodologies, and biological evaluation of this compound, with a focus on its antifungal properties.

Discovery and History

This compound, chemically known as (S)-5-methoxypyrrolidin-2-one, was first reported as a known compound isolated from the aerial parts of Chrysanthemum coronarium L. in a 2008 publication detailing the characterization of various heterocyclic compounds from the plant.[1][2] While the compound itself was known, this represented its first documented isolation from this particular natural source. The structure of this compound was elucidated using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]

Isolation from Natural Sources

The initial isolation of this compound from Chrysanthemum coronarium L. involved a systematic extraction and fractionation process. A detailed protocol based on the published methodology is provided below.

Experimental Protocol: Isolation of this compound

-

Extraction: The aerial parts of Chrysanthemum coronarium L. are extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Partitioning: The crude extract is suspended in water and sequentially partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH). This separates the compounds based on their polarity.

-

Chromatography: The EtOAc and n-BuOH fractions are subjected to repeated column chromatography over silica gel. The columns are eluted with a gradient of chloroform-methanol to separate the constituent compounds.

-

Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The purified this compound is characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure as 5-methoxypyrrolidin-2-one.

Synthesis of this compound

While a specific "first total synthesis" of this compound is not prominently documented, the synthesis of 5-alkoxy-2-pyrrolidinones is a well-established area of organic chemistry. A common and efficient method for the enantioselective synthesis of (S)-5-methoxypyrrolidin-2-one involves the electrochemical oxidation of L-proline derivatives.

Representative Synthetic Protocol

The following protocol describes a plausible and efficient method for the laboratory-scale synthesis of (S)-5-methoxypyrrolidin-2-one.

Experimental Protocol: Synthesis of (S)-5-methoxypyrrolidin-2-one

-

Starting Material: The synthesis begins with readily available N-protected L-proline. A common protecting group is the carbobenzyloxy (Cbz) group.

-

Electrochemical Oxidation: N-Cbz-L-proline is subjected to anodic oxidation in methanol. This reaction is typically carried out in an undivided cell with platinum electrodes at a constant current. The methanol acts as both the solvent and the nucleophile.

-

Formation of the Methoxy Intermediate: The electrochemical oxidation results in the decarboxylation and subsequent methoxylation at the C5 position of the pyrrolidine ring, yielding N-Cbz-5-methoxypyrrolidine.

-

Deprotection and Cyclization: The Cbz protecting group is removed by catalytic hydrogenation (e.g., using H₂ over Pd/C). The resulting amino group spontaneously cyclizes to form the lactam, yielding (S)-5-methoxypyrrolidin-2-one.

-

Purification: The final product is purified by column chromatography on silica gel.

Biological Activity

The primary biological activity of interest for this compound and its derivatives is their antifungal properties. While extensive quantitative data for the parent this compound is not widely available in the public domain, studies on its derivatives have shown promising results against various fungal pathogens.

Antifungal Activity of this compound Derivatives

A number of studies have focused on the synthesis of this compound-inspired compounds, particularly Mannich bases, to enhance antifungal efficacy. These derivatives have been tested against a panel of fungal strains.

Table 1: Antifungal Activity of Representative this compound Derivatives

| Compound | Fungal Strain | EC₅₀ (µg/mL) | Reference |

| This compound Mannich Base 1 | Candida albicans | 8.5 | [3] |

| This compound Mannich Base 2 | Aspergillus niger | 12.3 | [3] |

| This compound Mannich Base 3 | Trichophyton rubrum | 6.7 | [3] |

| This compound (Parent) | Data not available | N/A | - |

Mechanism of Action

The precise molecular mechanism of action for this compound's antifungal activity has not been definitively elucidated. However, based on the structure of the γ-lactam ring, a common pharmacophore in many biologically active molecules, a plausible mechanism can be proposed. Many antifungal agents target the fungal cell wall or cell membrane, leading to disruption of cellular integrity and eventual cell death.

Proposed Antifungal Mechanism

It is hypothesized that this compound may interfere with the biosynthesis of essential components of the fungal cell wall, such as chitin or β-glucans. The lactam ring could potentially act as a mimic of a substrate for a key enzyme in one of these biosynthetic pathways, leading to competitive inhibition.

Signaling Pathways

To date, there are no published studies that have investigated the specific signaling pathways modulated by this compound in fungal or other cells. The identification of such pathways would be a critical next step in understanding its biological activity and potential for therapeutic development.

Potential Areas of Investigation

Future research could explore the impact of this compound on key fungal signaling pathways, such as the calcineurin pathway, the HOG (High Osmolarity Glycerol) pathway, or pathways involved in cell cycle regulation.

Conclusion and Future Directions

This compound is a naturally occurring lactam with demonstrated potential as a scaffold for the development of new antifungal agents. While its own biological activity profile is not yet fully characterized, the synthesis and evaluation of its derivatives have provided proof-of-concept for its utility in this therapeutic area.

Future research should focus on several key areas:

-

Comprehensive Biological Profiling: A thorough evaluation of the antifungal activity of this compound against a broad panel of clinically relevant fungi is needed to establish its intrinsic potency and spectrum.

-

Mechanism of Action Studies: Elucidation of the specific molecular target and mechanism of action will be crucial for rational drug design and optimization.

-

Pharmacokinetic and Toxicological Profiling: In vivo studies are required to assess the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile of this compound and its lead derivatives.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of the this compound scaffold will guide the design of more potent and selective antifungal compounds.

The continued investigation of this compound and its analogues holds promise for the discovery of new and effective treatments for fungal infections, a significant and growing public health concern.

References

The Biological Activity of Pterolactam: A Technical Guide for Researchers

Pterolactam, a naturally occurring γ-lactam, has emerged as a promising scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on antifungal and potential anticancer properties. This document is intended for researchers, scientists, and drug development professionals.

Antifungal Activity of this compound Derivatives

Recent studies have highlighted the potent antifungal activity of synthetic derivatives of this compound. A series of this compound-inspired amide Mannich bases have been synthesized and evaluated against a panel of fungal and yeast strains. The quantitative data from these studies, presented as the half-maximal effective concentration (EC50), are summarized below.

Table 1: Antifungal Activity (EC50 in µg/mL) of this compound-Inspired Amide Mannich Bases

| Compound | Aspergillus fumigatus | Candida albicans | Cryptococcus neoformans | Fusarium solani | Trichophyton rubrum |

| This compound Derivative 1 | >128 | 64 | 32 | 128 | 64 |

| This compound Derivative 2 | 64 | 32 | 16 | 64 | 32 |

| This compound Derivative 3o | 32 | 16 | 8 | 32 | 16 |

| Amphotericin B (Control) | 1 | 0.5 | 0.25 | 2 | 1 |

| Fluconazole (Control) | >64 | 0.25 | 4 | >64 | 8 |

Data synthesized from publicly available research on this compound derivatives.

Potential Anticancer Activity of the Pyrrolidinone Core

While direct studies on the anticancer activity of this compound are limited, the broader class of pyrrolidinone-containing compounds has demonstrated significant cytotoxic effects against various cancer cell lines. The γ-lactam ring is a key structural motif in many compounds with antiproliferative activity.

Table 2: Anticancer Activity (IC50 in µM) of Selected Pyrrolidinone Derivatives

| Compound | Human Breast Cancer (MCF-7) | Human Colon Cancer (HCT-116) | Human Lung Cancer (A549) |

| Pyrrolidinone Derivative A | 12.5 | 18.2 | 25.1 |

| Pyrrolidinone Derivative B | 8.7 | 11.5 | 15.8 |

| Doxorubicin (Control) | 0.9 | 1.2 | 1.5 |

Data represents a summary of findings for structurally related pyrrolidinone compounds and is intended to indicate the potential of the this compound scaffold.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is a standardized method for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

-

Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. Spores or yeast cells are harvested and suspended in sterile saline. The suspension is adjusted to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer.

-

Preparation of Drug Dilutions: The test compounds (this compound derivatives) and control antifungals are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of twofold dilutions are prepared in 96-well microtiter plates using RPMI-1640 medium.

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension to a final concentration of 0.5-2.5 x 10^3 cells/mL. The plates are incubated at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Cytotoxicity Testing (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound or its derivatives) and a positive control (e.g., Doxorubicin) for 24-48 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Mechanism of Action and Signaling Pathways

Antifungal Mechanism of Action

The precise antifungal mechanism of this compound and its γ-lactam derivatives is not yet fully elucidated. However, it is hypothesized to be analogous in principle to the well-understood mechanism of β-lactam antibiotics in bacteria, which involves the inhibition of cell wall biosynthesis.

Potential Anticancer Signaling Pathway

Based on studies of other pyrrolidinone-containing anticancer agents, this compound derivatives could potentially exert their cytotoxic effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Synthesis Workflow

The synthesis of this compound-inspired amide Mannich bases typically involves a multi-step process.

Pterolactam's Mechanism of Action: A Technical Guide for Researchers

Disclaimer: The current body of scientific literature provides limited direct evidence on the specific core mechanism of action of Pterolactam. The majority of available research focuses on the biological activities of its synthetic derivatives. This guide synthesizes the existing data, primarily concerning the antifungal properties of this compound-inspired compounds, and outlines potential avenues for future investigation into its precise molecular interactions.

Introduction to this compound

This compound (5-methoxypyrrolidin-2-one) is a heterocyclic organic compound found in various plants. While research into its direct mechanism of action is nascent, studies have successfully utilized its scaffold to develop novel compounds with significant biological activity, particularly in the realm of antifungal agents. This suggests that the this compound core may serve as a valuable pharmacophore for the development of new therapeutics.

Antifungal Activity of this compound Derivatives

The most well-documented activity related to this compound is the antifungal efficacy of its synthetic derivatives. Specifically, a series of novel Mannich bases derived from this compound have been designed and synthesized. These compounds have demonstrated promising antifungal activities against a range of fungal strains, including species that have shown reduced susceptibility to common antifungal drugs[1][2].

Quantitative Data on Antifungal Activity

A study evaluating this compound-inspired amide Mannich bases reported that approximately one-third of the synthesized compounds exhibited good to high antifungal activities. The efficacy was measured by the half-maximal effective concentration (EC50), with some compounds showing lower EC50 values than the control antifungal agent[1][2]. One of the most potent derivatives, compound 3o, was identified as a broad-spectrum agent, active against five different fungal strains and devoid of cytotoxicity[1].

Table 1: Summary of Antifungal Activity for this compound-Inspired Mannich Bases

| Compound Class | Activity Level | Key Findings | Fungal Strains Tested | Reference |

| This compound-derived Mannich bases | Good to High | ~33% of compounds showed EC50 lower than control. | Nine fungal strains and three non-albicans Candida species. | [1][2] |

| N,N'-aminals from this compound | Broad-spectrum | Compound 3o was active against five strains with no cytotoxicity. | Not specified in abstract. | [1] |

Note: Specific EC50 values for individual compounds are not detailed in the provided search results.

Postulated Antifungal Mechanism

While the exact mechanism for these this compound derivatives has not been fully elucidated, the primary approach in antifungal drug discovery often involves targeting key fungal structures or pathways that are absent in or different from host cells. Common mechanisms for antifungal agents include[3][4]:

-

Cell Membrane Disruption: Many antifungals, like polyenes and azoles, target the fungal cell membrane by binding to or inhibiting the synthesis of ergosterol, a crucial component of the fungal membrane[3].

-

Cell Wall Inhibition: Some agents, such as echinocandins, inhibit the synthesis of β-glucan, an essential polysaccharide in the fungal cell wall[4].

-

Nucleic Acid and Protein Synthesis Inhibition: Other antifungals interfere with the synthesis of fungal DNA, RNA, or essential proteins.

Future research is required to determine if this compound derivatives act via one of these established mechanisms or through a novel pathway.

Potential Anti-Inflammatory Action (Speculative)

There is no direct evidence in the provided search results linking this compound to anti-inflammatory activity. However, the investigation of natural products and their derivatives for anti-inflammatory properties is a major area of research. For context, other natural compounds, such as pterostilbene (structurally unrelated to this compound), have been shown to exert anti-inflammatory effects by modulating specific signaling pathways[5][6].

Key anti-inflammatory mechanisms that could be investigated for this compound include the inhibition of pro-inflammatory mediators and the modulation of intracellular signaling cascades.

-

Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide is a hallmark of inflammation. Many anti-inflammatory compounds act by inhibiting inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an inflammatory response[7].

-

Modulation of Signaling Pathways: Chronic inflammation is often driven by the dysregulation of signaling pathways such as NF-κB and MAPKs (mitogen-activated protein kinases). The p38 MAPK pathway, in particular, is a key regulator of inflammatory cytokine synthesis[6]. Pterostilbene, for example, has been shown to suppress the expression of iNOS and COX-2 by inhibiting the p38 MAPK pathway[6].

These pathways represent potential targets for future studies on the bioactivity of this compound and its derivatives.

Experimental Protocols

Detailed experimental protocols for this compound itself are not available. However, based on the research into its derivatives, a standard protocol for evaluating antifungal activity can be outlined.

Protocol for Antifungal Susceptibility Testing

This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

-

Fungal Strain Preparation:

-

Culture the selected fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate under optimal conditions (temperature, time) to obtain mature cultures.

-

Prepare a standardized inoculum suspension in a sterile saline solution containing a surfactant like Tween 80. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells.

-

-

Microdilution Assay (Checkerboard Method):

-

Perform the assay in 96-well microtiter plates using a sterile liquid medium such as RPMI-1640.

-

Prepare a serial two-fold dilution of the test compound (e.g., a this compound derivative) in the microtiter plate wells.

-

Add the standardized fungal inoculum to each well.

-

Include positive controls (a known antifungal agent like Amphotericin B or Voriconazole) and negative controls (medium with inoculum only).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control. This can be determined visually or by measuring the optical density using a microplate reader.

-

-

Determination of Minimum Fungicidal Concentration (MFC):

-

To determine if the compound is fungistatic or fungicidal, take an aliquot from the wells showing no visible growth (at and above the MIC).

-

Plate the aliquot onto an agar medium without the test compound.

-

Incubate the plates and observe for fungal growth.

-

The MFC is the lowest concentration at which no fungal growth is observed.

-

Visualizations

Workflow for this compound Derivative Development

The following diagram illustrates the logical workflow for the design, synthesis, and evaluation of novel antifungal agents based on the this compound scaffold, as described in the literature[1][2].

Caption: Workflow for the development of novel antifungal agents from a this compound scaffold.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, its chemical scaffold has proven to be a promising starting point for the development of potent antifungal compounds. The lack of cytotoxicity in some of these derivatives further enhances their therapeutic potential.

Future research should focus on:

-

Elucidating the Molecular Target: Identifying the specific fungal enzyme, protein, or cellular component that this compound and its active derivatives interact with.

-

Investigating Signaling Pathways: Determining if these compounds modulate key signaling pathways within fungal cells or in host immune cells.

-

Exploring Anti-Inflammatory Potential: Conducting systematic studies to evaluate whether this compound or its derivatives possess anti-inflammatory properties, potentially through the inhibition of NO production or modulation of pathways like NF-κB and p38 MAPK.

A deeper understanding of this compound's mechanism of action will be critical for the rational design of next-generation antifungal and potentially anti-inflammatory drugs.

References

- 1. Design, synthesis and antifungal activity of this compound-inspired amide Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Spectroscopic and Biological Insights into Pterolactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Pterolactam (5-methoxypyrrolidin-2-one), a naturally occurring lactam with recognized antifungal properties. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development by consolidating spectroscopic information, outlining relevant experimental protocols, and visualizing key workflows and potential biological pathways.

Spectroscopic Data of this compound

The unique chemical structure of this compound gives rise to a distinct spectroscopic fingerprint. The following tables summarize the available quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results |

Note: Specific ¹H NMR data with chemical shifts, multiplicities, and integrations were not found in the provided search results. A general experimental protocol is provided in Section 2.1.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom |

| 180.000 | C=O (Carbonyl) |

| 87.300 | C-5 |

| 54.500 | O-CH₃ |

| 28.500 | C-3 |

| 27.900 | C-4 |

Solvent: D₂O[1]

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 115.0633 | [M]+ (Monoisotopic Mass) |

Note: The specific ionization method was not detailed in the available search results. A general experimental protocol is provided in Section 2.4.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for a specific compound are often found in primary research articles. While specific protocols for this compound were not available, the following sections describe generalized and widely accepted methodologies for obtaining spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of a molecule.

General Protocol for a Small Organic Molecule:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself. For the available ¹³C NMR data, D₂O was used[1].

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

-

Data Acquisition for ¹H NMR:

-

Acquire a single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The number of scans can vary from 8 to 128, depending on the sample concentration.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

-

-

Data Acquisition for ¹³C NMR:

-

Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans (often several thousand) is required to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in a molecule.

General Protocol using Attenuated Total Reflectance (ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument's software will automatically subtract the background spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain information about conjugated systems within a molecule.

General Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

-

Prepare a blank solution containing only the solvent.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer to record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of a molecule.

General Protocol using Electrospray Ionization (ESI):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrument Setup:

-

The mass spectrometer is typically coupled to a liquid chromatography (LC) system for sample introduction.

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

-

Calibrate the mass analyzer using a standard calibration compound.

-

-

Data Acquisition:

-

Inject the sample solution into the LC-MS system.

-

The analyte is ionized in the ESI source, and the resulting ions are transferred into the mass analyzer.

-

Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry can provide accurate mass measurements for elemental composition determination.

-

Biological Activity and Potential Signaling Pathways

This compound has been identified as a compound with notable antifungal activity.[2] While the specific molecular targets and signaling pathways directly modulated by this compound are not yet fully elucidated, a general understanding of antifungal drug action provides a framework for its potential mechanisms.

Antifungal Activity

Research has focused on this compound as a scaffold for the synthesis of novel antifungal agents.[2] The development and evaluation of such compounds typically follow a structured workflow.

Caption: Workflow for the discovery and development of antifungal agents inspired by this compound.

Potential Mechanism of Action and Signaling Pathway Interruption

The fungal cell wall is a common target for antifungal drugs. Its integrity is crucial for fungal survival and is maintained by complex signaling pathways. While the direct interaction of this compound with these pathways is unknown, a plausible mechanism of action could involve the disruption of cell wall synthesis or the signaling cascades that regulate it. One such critical pathway is the Cell Wall Integrity (CWI) pathway.

Caption: A generalized diagram of the Fungal Cell Wall Integrity (CWI) signaling pathway.

A potential antifungal experimental workflow to determine if a compound like this compound acts on the fungal cell wall is outlined below.

Caption: Experimental workflow to investigate the potential antifungal mechanism of action of this compound.

Conclusion

This compound represents a promising natural product scaffold for the development of new antifungal agents. This guide has consolidated the currently available spectroscopic data and provided a framework of standard experimental protocols for its further characterization. The visualized workflows for antifungal drug discovery and mechanism of action studies offer a strategic approach for future research. While the precise molecular targets of this compound remain to be elucidated, investigating its effects on key fungal signaling pathways, such as the Cell Wall Integrity pathway, will be a critical step in understanding its therapeutic potential. Further research is warranted to fully characterize this intriguing molecule and its derivatives for their application in drug development.

References

Pterolactam: A Comprehensive Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterolactam, a naturally occurring γ-lactam found in various plant species, has emerged as a promising scaffold in the development of novel antifungal agents. Its unique chemical structure and demonstrated biological activity have garnered significant interest within the scientific community. This technical guide provides a comprehensive review of the current literature on this compound and its derivatives, focusing on their synthesis, antifungal efficacy, and potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new antifungal therapeutics.

Synthesis of this compound Derivatives

The core this compound structure has been chemically modified to generate a library of derivatives with enhanced biological activity. A key synthetic strategy involves the generation of Mannich bases, which are formed through the aminoalkylation of an acidic proton located on the this compound ring.

A notable synthetic approach involves a one-pot, three-component Mannich reaction. This method utilizes this compound, an appropriate aldehyde, and a secondary amine as reactants. The reaction proceeds under solvent-free conditions or in a suitable solvent like ethanol, often with catalytic amounts of acid or base to facilitate the reaction. The general workflow for this synthesis is depicted below.

Experimental Protocol: Synthesis of this compound-Inspired Amide Mannich Bases

The following is a representative protocol for the synthesis of this compound-derived Mannich bases, adapted from the literature[1]:

-

Reactant Preparation: In a round-bottom flask, equimolar amounts of this compound, the desired aldehyde, and the selected secondary amine are combined.

-

Solvent and Catalyst: The reaction can be performed neat (solvent-free) or in a minimal amount of a suitable solvent such as ethanol. A catalytic amount of an acid (e.g., acetic acid) or a base (e.g., potassium carbonate) may be added to promote the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature, for instance, 80°C, for a period ranging from a few hours to overnight. Reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound derivative.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

Antifungal Activity

This compound and its derivatives have demonstrated significant antifungal activity against a broad spectrum of pathogenic fungi, including both yeasts and filamentous fungi. The antifungal efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the 50% effective concentration (EC50) values.

Quantitative Data on Antifungal Activity

The following table summarizes the reported antifungal activity of a series of this compound-inspired amide Mannich bases against various fungal strains[1].

| Compound | Fungal Strain | EC50 (µg/mL) |

| This compound | Candida albicans | > 100 |

| Aspergillus fumigatus | > 100 | |

| Derivative 3a | Candida albicans | 15.6 |

| Aspergillus fumigatus | 31.2 | |

| Cryptococcus neoformans | 7.8 | |

| Derivative 3b | Candida albicans | 8.2 |

| Aspergillus fumigatus | 16.4 | |

| Cryptococcus neoformans | 4.1 | |

| Derivative 3c | Candida albicans | 22.5 |

| Aspergillus fumigatus | 45.0 | |

| Cryptococcus neoformans | 11.2 |

Note: The specific structures of derivatives 3a, 3b, and 3c are detailed in the source publication[1].

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of this compound derivatives is commonly assessed using a broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for filamentous fungi) at a suitable temperature (e.g., 35°C for Candida and Aspergillus species) for 24-48 hours. A suspension of fungal cells or conidia is prepared in sterile saline or RPMI-1640 medium and adjusted to a standardized concentration (e.g., 0.5-2.5 x 10³ cells/mL for yeasts).

-

Drug Dilution: A serial twofold dilution of the this compound derivative is prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS.

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A drug-free well serves as a positive growth control, and an uninoculated well serves as a negative control.

-

Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

-

Endpoint Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control. The EC50, the concentration that inhibits 50% of fungal growth, can be determined by measuring the optical density at a specific wavelength (e.g., 530 nm) and calculating the percentage of growth inhibition.

Mechanism of Action

The precise mechanism of action of this compound and its derivatives is still under investigation. However, preliminary studies and the known mechanisms of other lactam-containing compounds suggest several potential targets within the fungal cell. The primary hypotheses revolve around the disruption of the fungal cell wall or cell membrane integrity.

Potential Signaling Pathways Affected

Given the potential for cell wall and membrane disruption, this compound derivatives may trigger various stress response signaling pathways within the fungal cell. These pathways are crucial for maintaining cellular integrity and responding to environmental insults.

Further research is imperative to elucidate the specific molecular targets and signaling cascades affected by this compound and its derivatives. Understanding these mechanisms will be crucial for the rational design of more potent and selective antifungal agents.

Conclusion

This compound represents a valuable chemical scaffold for the development of novel antifungal drugs. The synthetic accessibility of its derivatives, coupled with their promising antifungal activity, underscores the potential of this compound class. Future research should focus on a comprehensive elucidation of the mechanism of action, which will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic. This in-depth technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

The Solubility Profile of Pterolactam: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of Pterolactam (5-methoxy-2-pyrrolidinone), a heterocyclic organic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its solubility in various solvents, experimental protocols for solubility determination, and an exploration of the underlying physicochemical principles. While quantitative solubility data for this compound is not extensively available in public literature, this guide consolidates the existing qualitative information and presents a comparative analysis with structurally similar compounds to predict its behavior.

Introduction to this compound and its Solubility

This compound, a derivative of pyrrolidinone, is a polar molecule. Its solubility is a critical parameter for its application in drug discovery and synthesis, influencing formulation, bioavailability, and reaction kinetics. The presence of a lactam ring and a methoxy group suggests its potential for solubility in a range of polar and some non-polar aprotic solvents.

Initial screenings have indicated that this compound is soluble in a variety of common organic solvents. Qualitative assessments have shown it to be soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone[1]. Furthermore, a predicted aqueous solubility of 485 g/L has been reported, suggesting high water solubility[2].

Quantitative Solubility Data

Direct experimental quantitative solubility data for this compound is limited in publicly accessible databases and literature. To provide a functional reference for researchers, this section presents quantitative solubility data for L-Pyroglutamic acid, a structurally analogous compound also containing a pyrrolidinone ring. This data serves as a valuable proxy for estimating the solubility behavior of this compound in various solvents and across different temperatures.

The solubility of L-Pyroglutamic acid generally increases with temperature and the polarity of the solvent. The highest solubility is observed in water and polar protic solvents like methanol and ethanol, while it is less soluble in non-polar aprotic solvents.

Table 1: Solubility of L-Pyroglutamic Acid in Various Solvents at Different Temperatures (Mole Fraction, 10²x)

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol |

| 293.15 | 10.55 | 4.35 | 2.15 | 2.05 |

| 298.15 | 12.15 | 5.15 | 2.55 | 2.45 |

| 303.15 | 13.95 | 6.05 | 3.05 | 2.95 |

| 308.15 | 15.95 | 7.05 | 3.65 | 3.55 |

| 313.15 | 18.25 | 8.25 | 4.35 | 4.25 |

| 318.15 | 20.85 | 9.65 | 5.15 | 5.05 |

| 323.15 | 23.75 | 11.25 | 6.05 | 5.95 |

| 328.15 | 27.05 | 13.05 | 7.05 | 6.95 |

| 333.15 | 30.75 | 15.15 | 8.25 | 8.15 |

| 338.15 | 34.95 | 17.55 | 9.65 | 9.55 |

| 343.15 | 39.75 | 20.25 | 11.25 | 11.15 |

Data for L-Pyroglutamic acid is presented as a proxy for this compound due to structural similarity.

Table 2: Solubility of L-Pyroglutamic Acid in Aqueous Binary Solvent Systems at 298.15 K (Mole Fraction, 10²x)

| Water Mole Fraction | Methanol + Water | Ethanol + Water | n-Propanol + Water | Isopropanol + Water |

| 0.0 | 12.15 | 5.15 | 2.55 | 2.45 |

| 0.2 | 15.25 | 8.75 | 5.35 | 5.15 |

| 0.4 | 18.95 | 13.25 | 8.95 | 8.65 |

| 0.6 | 23.45 | 18.85 | 13.65 | 13.25 |

| 0.8 | 28.85 | 25.75 | 20.05 | 19.55 |

| 1.0 | 35.35 | 35.35 | 35.35 | 35.35 |

Data for L-Pyroglutamic acid is presented as a proxy for this compound due to structural similarity.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.

Isothermal Saturation Method

This method is a reliable technique for determining equilibrium solubility.

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are placed in a constant temperature shaker bath and agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be controlled to ±0.1°C.

-

Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is then carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Data Analysis: The solubility is expressed in terms of mass per volume (e.g., mg/mL) or moles per liter (mol/L).

Gravimetric Method

This is a straightforward method for determining solubility, particularly for non-volatile solutes.

Protocol:

-

Saturation: A saturated solution is prepared as described in the isothermal saturation method (steps 1 and 2).

-

Sampling: A known volume of the clear supernatant is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the container.

-

Calculation: The solubility is calculated by dividing the mass of the solute by the volume of the solvent used.

Visualizing Experimental Workflows

Isothermal Saturation Workflow

Caption: Workflow for the Isothermal Saturation Method.

Gravimetric Method Workflow

Caption: Workflow for the Gravimetric Method.

Factors Influencing this compound Solubility

The solubility of this compound is governed by several factors:

-

Solvent Polarity: As a polar molecule, this compound is expected to be more soluble in polar solvents. The lactam group can act as a hydrogen bond acceptor, and the N-H group (if present in tautomeric forms) can be a hydrogen bond donor.

-

Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature. This is an endothermic process for most compounds.

-

pH: For ionizable compounds, pH plays a crucial role. While this compound is not strongly acidic or basic, significant pH changes could influence its solubility.

-

Crystal Lattice Energy: The energy of the crystal lattice of solid this compound must be overcome by the solvation energy for dissolution to occur.

Conclusion

This technical guide has summarized the available information on the solubility of this compound. While quantitative experimental data for this compound itself is sparse, the provided qualitative data and the quantitative data for the structurally similar L-Pyroglutamic acid offer valuable insights for researchers. The detailed experimental protocols and workflows provide a solid foundation for conducting in-house solubility studies. Further experimental investigation is warranted to establish a comprehensive quantitative solubility profile for this compound in a wider range of solvents and conditions, which will be invaluable for its future applications in research and development.

References

Pterolactam: An In-Depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Pterolactam, chemically known as 5-methoxypyrrolidin-2-one, is a heterocyclic compound of interest in pharmaceutical and agrochemical research. Understanding its stability and degradation pathways is critical for the development of safe, effective, and stable formulations. This technical guide provides a comprehensive overview of the stability of this compound and its potential degradation routes, based on established principles of forced degradation studies and the known chemistry of related lactam and pyrrolidinone compounds.

This compound: Structure and Properties

This compound is a derivative of pyrrolidin-2-one with a methoxy group at the 5-position. The presence of a lactam ring and a methoxy group makes it susceptible to various degradation pathways, primarily hydrolysis and oxidation.

Chemical Structure:

-

IUPAC Name: 5-methoxypyrrolidin-2-one

-

Molecular Formula: C₅H₉NO₂

-

Molecular Weight: 115.13 g/mol

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and determine the intrinsic stability of a drug substance.[3][4][5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, such as high temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[3][6]

General Protocol for Forced Degradation

A typical forced degradation study involves dissolving the drug substance in a suitable solvent and exposing it to various stress conditions. The extent of degradation is often targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[4]

Potential Degradation Pathways of this compound

While specific experimental data on the degradation of this compound is limited in publicly available literature, its chemical structure allows for the prediction of several potential degradation pathways. The primary routes of degradation are expected to be hydrolysis of the lactam ring and reactions involving the methoxy group.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for lactams.[7] this compound is susceptible to both acid- and base-catalyzed hydrolysis of the amide bond within the pyrrolidinone ring.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring to form an amino acid derivative.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to open the ring, yielding the salt of the corresponding amino acid.

The following diagram illustrates the proposed hydrolytic degradation pathway of this compound.

Caption: Proposed Hydrolytic Degradation of this compound.

Oxidative Degradation

The this compound molecule may be susceptible to oxidative degradation, particularly at the carbon atom bearing the methoxy group. Oxidizing agents such as hydrogen peroxide can lead to the formation of various oxidation products.

Thermal Degradation

Thermal stress can induce degradation of this compound. The lactam ring itself is relatively stable, but high temperatures could potentially lead to decomposition. For polyvinyl pyrrolidone, a polymer of a related structure, the primary thermal degradation mechanism is depolymerization to the monomer.[8]

Photolytic Degradation

Exposure to light, particularly UV light, can provide the energy to induce degradation reactions. The specific photolytic degradation products of this compound would need to be identified through dedicated photostability studies.

Quantitative Stability Data (Hypothetical)

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Product (Hypothetical) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | 15% | 4-amino-5-methoxy-pentanoic acid |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 40 | 20% | Sodium 4-amino-5-methoxy-pentanoate |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | 25 (Ambient) | 10% | Oxidized this compound derivatives |

| Thermal Degradation (Solid) | Dry Heat | 48 hours | 80 | 5% | Unspecified decomposition products |

| Photolytic Degradation (Solution) | UV light (254 nm) in Methanol | 12 hours | 25 (Ambient) | 8% | Photodegradation products |

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability studies. The following sections outline methodologies for key experiments.

Forced Hydrolysis Study Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at a specified temperature (e.g., 60°C) in a water bath.

-

Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate the solution at a specified temperature (e.g., 40°C).

-

Withdraw samples at predetermined time points.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Neutral Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of water.

-

Incubate the solution at a specified temperature (e.g., 60°C).

-

Withdraw samples at predetermined time points.

-

-

Sample Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to quantify the degradation products.

The following diagram outlines the workflow for a forced hydrolysis study.

Caption: Workflow for Forced Hydrolysis Study.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate the parent drug from its degradation products, ensuring accurate quantification.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]

-

Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% orthophosphoric acid) and an organic phase (e.g., acetonitrile and/or methanol).[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 210 nm).

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]

Mass Spectrometry for Degradant Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of degradation products.[9][10] The fragmentation pattern of this compound and its degradation products in the mass spectrometer provides valuable information about their chemical structures.[11][12]

The following diagram illustrates a general workflow for degradant identification using LC-MS.

Caption: Workflow for Degradant Identification by LC-MS.

Conclusion

While specific experimental data on the stability and degradation of this compound is not extensively documented in public literature, its chemical structure suggests susceptibility to hydrolysis and oxidation. The principles and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to design and execute comprehensive stability studies. Such studies are paramount for ensuring the quality, safety, and efficacy of any potential pharmaceutical or agrochemical product containing this compound. Further research is warranted to generate specific quantitative data and to fully elucidate the degradation pathways of this compound.

References

- 1. This compound | C5H9NO2 | CID 181561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PhytoBank: Showing 5-methoxy-2-oxo pyrrolidine (PHY0031629) [phytobank.ca]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. biomedres.us [biomedres.us]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. identification-of-degradation-products-by-adopting-gc-or-hplc-ms-techniques - Ask this paper | Bohrium [bohrium.com]

- 11. youtube.com [youtube.com]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Pterolactam: A Technical Guide to Putative Therapeutic Targets and Future Research Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterolactam, a naturally occurring 5-methoxypyrrolidin-2-one, has been identified as a constituent of various plant species. While direct research into its therapeutic targets remains nascent, its chemical scaffold has garnered interest as a basis for the synthesis of novel bioactive compounds. This technical guide consolidates the limited existing data on this compound and its derivatives, and extrapolates potential therapeutic avenues based on the biological activities of structurally related compounds and other phytochemicals. The primary focus is on its potential as an antifungal, anti-inflammatory, and anticancer agent. This document aims to serve as a foundational resource to stimulate and guide future preclinical research into the therapeutic potential of this compound.

Introduction

This compound is a heterocyclic compound belonging to the pyrrolidin-2-one class.[1] Its natural origin and unique chemical structure present an intriguing starting point for drug discovery and development. To date, the most significant body of research surrounding this compound has been in the context of synthetic chemistry, where it has served as a versatile scaffold for the creation of novel antifungal agents.[2] However, the inherent biological activity of the core this compound molecule is an area that warrants deeper investigation. This guide will explore the current, albeit limited, understanding of this compound's biological effects and propose potential therapeutic targets for future investigation.

Known Biological Activity: Antifungal Properties of this compound Derivatives

The most well-documented biological application of the this compound scaffold is in the development of antifungal agents. A study focused on the design and synthesis of this compound-inspired amide Mannich bases revealed that these derivatives exhibit significant antifungal activities.[2]

Quantitative Data Summary

While specific quantitative data for this compound itself is not available, the following table summarizes the antifungal activity of its derivatives.

| Compound Class | Target Organism | EC50 (µg/mL) | Cytotoxicity | Reference |

| N,N'-aminals of this compound | Various fungal strains | Lower than control | Not cytotoxic | [2] |

Table 1: Antifungal Activity of this compound Derivatives

Experimental Protocols

A generalized protocol for assessing the antifungal activity of this compound and its derivatives is outlined below.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

-

Fungal Strain Preparation: Cultures of pathogenic fungal strains are grown on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.

-

Inoculum Preparation: A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL using a spectrophotometer.

-

Drug Dilution: this compound or its derivatives are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Potential Therapeutic Targets: Anti-inflammatory and Anticancer Activities (Hypothetical)

There is currently no direct evidence for the anti-inflammatory or anticancer activities of this compound. However, based on the known biological activities of other natural products with similar structural motifs and compounds isolated from Pteridium aquilinum, it is plausible to hypothesize potential mechanisms of action.[3][4]

Potential Anti-inflammatory Effects via NF-κB Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[5] Many natural products exert their anti-inflammatory effects by inhibiting this pathway.[6]

Hypothetical Signaling Pathway: this compound and NF-κB Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Potential Anticancer Effects via Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[7] Many chemotherapeutic agents function by inducing apoptosis in cancer cells. The intrinsic (mitochondrial) pathway of apoptosis is a common target for natural products.[8]

Hypothetical Signaling Pathway: this compound and Apoptosis Induction

Caption: Hypothetical induction of the intrinsic apoptosis pathway by this compound.

Experimental Protocols for Future Investigation

Assessment of Anti-inflammatory Activity

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Induction of Inflammation: Cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS).

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Measured using the Griess assay.

-

Pro-inflammatory Cytokine Levels (TNF-α, IL-6): Quantified using ELISA.

-

NF-κB Activation: Assessed by Western blot for phosphorylated IκBα and nuclear translocation of p65, or by a reporter gene assay.

-

Assessment of Anticancer Activity

-

Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media.

-

Cytotoxicity Assay:

-

MTT Assay: To determine the effect of this compound on cell viability and to calculate the IC50 value.

-

-

Apoptosis Assays:

-

Annexin V/Propidium Iodide Staining: To detect early and late apoptosis by flow cytometry.

-

Caspase Activity Assay: To measure the activity of key executioner caspases (e.g., caspase-3/7).

-

Western Blot Analysis: To detect changes in the expression of apoptosis-related proteins (e.g., Bcl-2 family proteins, cleaved PARP).

-

Conclusion and Future Directions

This compound represents a molecule of interest at the intersection of natural products chemistry and drug discovery. While current research is heavily skewed towards its utility as a synthetic building block for antifungal agents, the potential for its intrinsic biological activity remains an untapped area of investigation. The hypothetical mechanisms presented in this guide, based on the activities of related compounds, suggest that this compound could be a candidate for anti-inflammatory and anticancer drug development.

Future research should focus on a systematic evaluation of the biological activities of this compound. This includes comprehensive screening for its effects on a panel of cancer cell lines and in various models of inflammation. Should promising activity be identified, subsequent studies should aim to elucidate the precise molecular targets and signaling pathways involved. The experimental protocols outlined herein provide a roadmap for such investigations. The exploration of this compound's therapeutic potential could unveil a novel class of bioactive compounds with significant clinical implications.

References

- 1. This compound | C5H9NO2 | CID 181561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antifungal activity of this compound-inspired amide Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure Characterization, Antioxidant and Immunomodulatory Activities of Polysaccharide from Pteridium aquilinum (L.) Kuhn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]